molecular formula C5H3ClN4O B7934268 2-chloro-3,7-dihydropurin-6-one

2-chloro-3,7-dihydropurin-6-one

Cat. No.: B7934268
M. Wt: 170.56 g/mol
InChI Key: WIEATFFSFYPBQD-UHFFFAOYSA-N
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Description

2-Chloro-3,7-dihydropurin-6-one (IUPAC name: 2-chloro-1H-purin-6(7H)-one) is a purine derivative characterized by a chlorine substituent at the C2 position and a ketone group at C4. It is structurally related to hypoxanthine, with the substitution of a hydroxyl group at C6 replaced by chlorine. Synonyms include 2-chlorohypoxanthine and 2-chloro-6-hydroxypurine, reflecting its structural similarity to naturally occurring purines .

Properties

IUPAC Name

2-chloro-3,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEATFFSFYPBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1)C(=O)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3,7-dihydropurin-6-one typically involves the chlorination of 2-thioxanthine. This process includes suspending 2-thioxanthine in concentrated hydrochloric acid to produce a suspension. Chlorine is then introduced into the suspension, leading to the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-chloro-3,7-dihydropurin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized purine derivatives, while substitution reactions can yield a wide range of substituted purines .

Scientific Research Applications

2-chloro-3,7-dihydropurin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-3,7-dihydropurin-6-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and modulate biological processes by binding to active sites or altering enzyme activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table summarizes key structural analogs of 2-chloro-3,7-dihydropurin-6-one, highlighting differences in substituents, molecular properties, and reported applications:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound Cl (C2), =O (C6) C₅H₃ClN₄O Intermediate in nucleoside synthesis; modifiable purine scaffold.
2-Amino-6-chloropurine Cl (C6), NH₂ (C2) C₅H₄ClN₅ Precursor for acylated derivatives; used in antiviral agent synthesis.
2-[(3,4-Dichlorophenyl)methylamino]-3,7-dihydropurin-6-one Cl (C3, C4 of phenyl), NHCH₂C₆H₃Cl₂ (C2) C₁₂H₈Cl₂N₆O Investigated for kinase inhibition; enhanced lipophilicity due to aromatic substituents.
2-Amino-3-methyl-6,7-dihydro-3H-purin-6-one NH₂ (C2), CH₃ (C3) C₆H₇N₅O Methyl group enhances metabolic stability; studied in cancer research.
2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine Cl (C2), NHCH₂CH₃ (C6), C₃H₇ (N9) C₁₀H₁₅ClN₆ Trisubstituted purine with potential as a kinase inhibitor; tailored solubility via alkyl groups.
6-Chloro-3,7-dimethyl-3,7-dihydro-2H-purin-2-one Cl (C6), CH₃ (C3, C7) C₇H₇ClN₄O Methyl groups increase steric hindrance; explored in small-molecule drug design.

Key Structural and Functional Differences

  • Substituent Effects: Chlorine vs. Amino Groups: The presence of Cl at C2 (as in this compound) increases electrophilicity at the purine ring, facilitating nucleophilic substitution reactions. In contrast, amino-substituted analogs (e.g., 2-amino-6-chloropurine) exhibit enhanced hydrogen-bonding capacity, influencing interactions with biological targets like enzymes or receptors . Alkyl/Aryl Modifications: Compounds with bulky substituents (e.g., 2-[(3,4-dichlorophenyl)methylamino]-3,7-dihydropurin-6-one) demonstrate improved lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Biological Activity: Kinase Inhibition: Trisubstituted purines (e.g., 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine) are designed to mimic ATP-binding sites in kinases, with alkyl groups (ethyl, isopropyl) optimizing binding affinity and selectivity . Antiviral Potential: 2-Amino-6-chloropurine derivatives have been acylated to create prodrugs with enhanced bioavailability, targeting viral polymerases .

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